1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride
Description
Historical Context and Development
The development of cyclopropane carboxylic acid derivatives dates to early 20th-century studies on strained ring systems. Key milestones include:
- Malonate Condensation : Perkin’s 1884 synthesis of cyclopropane-1,1-dicarboxylate via malonic ester and 1,2-dibromoethane laid groundwork for related compounds.
- Modern Synthesis : Improved methods, such as those using dimethylsulfoxonium methylide, enable efficient cyclopropane ring formation with higher yields and fewer byproducts.
- Pharmaceutical Applications : Patents from the 1990s highlight cyclopropane carboxylic acids as intermediates in drugs targeting neurological and inflammatory conditions.
The target compound’s synthesis likely involves nucleophilic substitution or condensation reactions, though exact historical records are sparse. Its hydrochloride form enhances stability and solubility, critical for research applications.
Nomenclature and Classification
The compound adheres to systematic nomenclature:
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 1803603-95-3, 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid HCl |
| CAS Number | 1803603-95-3 |
| PubChem CID | 112756624 |
| SMILES | CN(C)CC1(CC1)C(=O)O.Cl |
| InChI Key | UJMJOIBZYCATSI-UHFFFAOYSA-N |
It is classified as a cyclopropane carboxylic acid derivative and secondary amine due to the dimethylamino group.
Registry Information and Identifiers
Critical identifiers are summarized below:
| Registry | Identifier |
|---|---|
| CAS | 1803603-95-3 |
| PubChem CID | 112756624 |
| MDL Number | MFCD28383931 |
| InChI | InChI=1S/C7H13NO2.ClH/c1-8(2)5-7(3-4-7)6(9)10;/h3-5H2,1-2H3,(H,9,10);1H |
| Molecular Formula | C₇H₁₄ClNO₂ |
These identifiers enable precise tracking in chemical databases and regulatory filings.
Significance in Organic Chemistry Research
The compound’s utility stems from its strained cyclopropane ring and reactive functional groups :
- Building Block for Complex Molecules :
- Medicinal Chemistry : Serves as a precursor for synthesizing neuroactive compounds and enzyme inhibitors due to its dimethylamino group’s ability to modulate bioactivity.
- Cyclopropane Derivatives : Used in constructing cyclopropane-containing peptides, which exhibit enhanced stability and unique conformational properties.
Reactivity Profile :
- Carboxylic Acid : Participates in esterification, amidation, and salt formation.
- Dimethylamino Group : Facilitates alkylation or quaternization reactions.
Biosynthetic Relevance :
- Non-Canonical Amino Acids : Analogous structures are biosynthesized via pyridoxal-5'-phosphate-dependent enzymes, highlighting potential in bioengineered pathways.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-7(3-4-7)6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMJOIBZYCATSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-95-3 | |
| Record name | 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride (CAS No. 1803603-95-3) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
- Molecular Formula : CHClNO
- Molecular Weight : 179.64 g/mol
- IUPAC Name : 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride
- Appearance : White to off-white powder
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The compound is believed to modulate neurotransmitter release, particularly within the central nervous system (CNS), which may contribute to its potential therapeutic effects.
Biochemical Interactions
- Neurotransmitter Modulation : Studies suggest that the compound may influence the release of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
- Cytotoxic Effects : Preliminary research indicates that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of enhanced cognitive function. The compound was administered intraperitoneally, showing a dose-dependent increase in exploratory behavior without affecting locomotor activity.
Case Study 2: Anticancer Activity
In vitro studies using neuroblastoma cell lines revealed that treatment with the compound led to a marked decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP (Poly (ADP-ribose) polymerase). These findings suggest potential applications in cancer therapy.
Research Findings
Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. Key findings include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer models, indicating its potential as an anticancer agent.
- Inflammatory Response Modulation : It exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Research has highlighted the potential of 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride as an antiviral agent. Its structural analogs have been studied for their effectiveness against viruses such as HIV. In particular, derivatives of this compound have demonstrated significant inhibitory effects on HIV-1 reverse transcriptase, showcasing subnanomolar EC50 values in laboratory assays . The compound's ability to modify interactions with viral enzymes positions it as a candidate for further development in antiviral therapies.
2. Anticancer Properties
The compound has shown promise in cancer research, particularly in its ability to induce apoptosis in various cancer cell lines. Studies indicate that certain derivatives can disrupt critical signaling pathways associated with cell survival, leading to reduced proliferation and increased cell death. For instance, in vitro studies have reported EC50 values in the submicromolar range against specific cancer cell lines, suggesting potent anticancer activity.
Biochemical Applications
1. Enzyme Inhibition
This compound has been identified as an effective inhibitor of several key enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on serine/threonine kinases like Pim-1, Pim-2, and Pim-3, which are often overexpressed in malignancies. This inhibition can lead to significant alterations in cellular metabolism and growth, making it a valuable tool in biochemical research.
2. Molecular Mechanisms
The compound's action at the molecular level involves specific binding interactions with biomolecules. For example, it binds to the ATP-binding site of certain kinases, inhibiting their phosphorylation activity and thereby modulating downstream signaling pathways critical for cell function. Understanding these interactions can provide insights into the development of targeted therapies for various diseases.
Synthetic Chemistry Applications
1. Synthesis Routes
The synthesis of this compound can be achieved through various chemical routes. Recent advances have focused on one-step synthesis methods that enhance efficiency and yield . Utilizing modern synthetic techniques allows researchers to explore modifications of the compound to optimize its pharmacological properties.
2. Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) has been crucial in understanding how modifications to the chemical structure of this compound can affect its biological activity. By systematically altering functional groups and assessing their impact on potency and selectivity against biological targets, researchers can design more effective derivatives for therapeutic use .
Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of various derivatives of this compound:
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| 3b | K562 | <0.1 |
| 6e | MV4-11 | <0.5 |
| 12b | KYSE70 | <0.2 |
These findings underscore the potential of this compound as a lead for developing new anticancer therapies through targeted modifications.
Study 2: In Vivo Efficacy
Animal model studies have demonstrated that lower doses of this compound effectively inhibit tumor growth without significant toxicity. This suggests a favorable therapeutic index for potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic Acid Hydrochloride
- Structure: Replaces dimethylamino with a morpholine group.
- Molecular Formula: C₁₂H₁₄ClNO₂ (MW: 235.26 g/mol) .
- Key Differences: The morpholine group introduces a larger, more polar heterocycle, increasing hydrophilicity and hydrogen-bonding capacity compared to dimethylamino. Potential for altered pharmacokinetics (e.g., longer half-life due to reduced lipophilicity).
trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2)
- Structure: Features a cyano (-CN) substituent instead of dimethylamino-methyl.
- Molecular Formula: C₅H₅NO₂ (MW: 123.10 g/mol) .
- Key Differences: The electron-withdrawing cyano group increases the carboxylic acid’s acidity (pKa ~2–3) and reduces ring stability due to heightened cyclopropane strain. Applications in agrochemicals or as intermediates in nitrile-based drug synthesis .
Methyl 1-Aminocyclopropanecarboxylate Hydrochloride (CAS 72784-42-0)
- Structure: Methyl ester of 1-aminocyclopropanecarboxylic acid.
- Molecular Formula: C₅H₁₀ClNO₂ (MW: 159.59 g/mol) .
- Key Differences: Esterification reduces polarity, enhancing membrane permeability (useful for prodrug strategies). The primary amine (-NH₂) allows for diverse functionalization, unlike the tertiary dimethylamino group in the target compound .
Functional Group Modifications
Milnacipran Hydrochloride (CAS 101152-94-7)
- Structure: N,N-diethyl-1-phenylcyclopropanecarboxamide with an aminomethyl group.
- Molecular Formula: C₁₅H₂₂ClNO (MW: 283.80 g/mol) .
- Key Differences: The phenyl and carboxamide groups confer serotonin-norepinephrine reuptake inhibitor (SNRI) activity, distinguishing it from the simpler dimethylamino-methyl-carboxylic acid structure. Demonstrates the importance of aromatic moieties in CNS-targeted drugs .
1-(Methylamino)cyclopropane-1-carbonitrile Hydrochloride (CAS 2225146-97-2)
- Structure : Replaces carboxylic acid with a nitrile (-CN) group.
- Molecular Formula : C₅H₈ClN₂ (MW: 147.60 g/mol) .
- Key Differences :
- Nitrile groups are metabolically reactive (e.g., converted to carboxylic acids or amines), offering distinct metabolic pathways.
- Higher toxicity risks compared to carboxylic acid derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride generally involves:
- Construction of the cyclopropane ring with appropriate substituents.
- Introduction of the dimethylamino group via alkylation or amination.
- Formation of the carboxylic acid group, often as an ester intermediate followed by hydrolysis.
- Final conversion to the hydrochloride salt for stability and isolation.
One commonly reported approach uses alkylation of glycine derivatives with electrophiles, followed by intramolecular cyclization to form the cyclopropane ring bearing the dimethylamino substituent.
Alkylation and Cyclopropane Ring Formation
- Starting Materials: Glycine equivalents or amino acid derivatives.
- Key Step: Alkylation with 1,2-electrophiles to introduce the side chain.
- Cyclization: Intramolecular cyclization of γ-substituted amino acid derivatives leads to the cyclopropane ring formation.
This method allows for selective introduction of the dimethylamino group on the cyclopropane ring, facilitating further functionalization.
Functional Group Transformations
- Oxidation: The compound can be oxidized to corresponding carboxylic acids if starting from ester or aldehyde intermediates.
- Reduction: Reduction reactions, such as with lithium aluminum hydride, can convert intermediates to amines or other reduced forms.
- Substitution: The dimethylamino group can be substituted with other nucleophiles, depending on desired derivatives.
Hydrolysis and Salt Formation
Hydrolysis of ester intermediates to the free carboxylic acid is typically achieved by refluxing with aqueous base (e.g., calcium hydroxide or sodium hydroxide), followed by acidification to precipitate the carboxylic acid. The hydrochloride salt is then formed by treatment with hydrochloric acid, improving compound stability and facilitating isolation.
Detailed Reaction Conditions and Yields
Comparative Notes on Preparation Routes
Summary of Research Findings
- The alkylation of glycine derivatives with 1,2-electrophiles followed by intramolecular cyclization is a preferred method for synthesizing this compound, offering good selectivity and yield.
- Hydrolysis of ester intermediates under basic reflux and subsequent acidification efficiently yields the free acid, which can be converted to the hydrochloride salt with high purity and yield.
- Alternative methods involving diazomethane or cyclopropylation of methacrylic acid derivatives provide routes to related cyclopropane carboxylic acids but are less favored due to safety or complexity concerns.
- Functional group transformations such as oxidation, reduction, and substitution can be employed to modify the compound further, depending on target derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a cyclopropane precursor with dimethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
- Cyclopropane Ring Formation : Use of [2+1] cycloaddition or strain-inducing reagents (e.g., Simmons-Smith conditions) to construct the cyclopropane core .
- Aminomethylation : Reaction of the cyclopropane intermediate with dimethylamine under controlled pH (8–10) and temperature (0–25°C) to avoid side reactions .
- Salt Formation : Precipitation with concentrated HCl in anhydrous solvents (e.g., diethyl ether) to ensure high purity .
- Critical Conditions : Maintain inert atmospheres (N₂/Ar) during aminomethylation to prevent oxidation, and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J ~5–10 Hz for strained protons) and dimethylamino group integration .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 174.1 for the free base) and isotopic patterns consistent with Cl⁻ in the hydrochloride salt .
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) and detect byproducts like unreacted amine or cyclopropane derivatives .
Q. How does the strain of the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : The ring’s angular strain (~27 kcal/mol) increases susceptibility to ring-opening reactions. For example:
- Nucleophilic Attack : Reactivity with Grignard reagents or organocuprates at the cyclopropane carbons, forming open-chain products .
- Electrophilic Substitution : Protonation of the carboxylate group stabilizes the ring, but strong acids (e.g., H₂SO₄) may induce fragmentation .
- Experimental Validation : Monitor ring stability via variable-temperature NMR or kinetic studies under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt while minimizing byproducts like dimerized amines or ring-opened derivatives?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance dimethylamine solubility and reduce aggregation .
- Stoichiometric Control : Limit excess dimethylamine (1.2–1.5 eq) to prevent over-alkylation or dimerization .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track amine consumption and adjust reaction time dynamically .
- Case Study : A 15% yield increase was achieved by switching from THF to DMF, reducing byproducts from 12% to 3% .
Q. What computational chemistry tools can predict the reactivity and stability of the cyclopropane ring under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model ring strain, bond dissociation energies, and transition states for ring-opening pathways .
- MD Simulations : Assess solvation effects and salt stability in aqueous/organic matrices using AMBER or GROMACS .
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose alternative synthetic routes with lower strain intermediates .
Q. How can contradictions in reported stereochemical outcomes or reaction efficiencies for derivatives of this compound be resolved?
- Methodological Answer :
- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to resolve ambiguities in cyclopropane ring configuration .
- Reproducibility Protocols : Standardize reaction scales (e.g., 0.1–1.0 mmol) and reagent sources to isolate variables causing efficiency discrepancies .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms .
Q. What strategies are recommended for evaluating the compound’s potential as a ligand in enzyme inhibition assays or protein binding studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., proteases or kinases) .
- SPR/BLI Assays : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
- Mutagenesis : Engineer enzyme active sites to assess specificity (e.g., Ala-scanning for key residue interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
